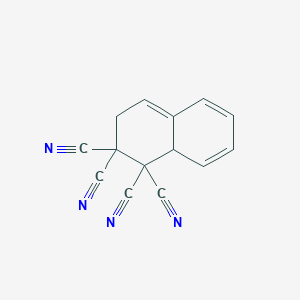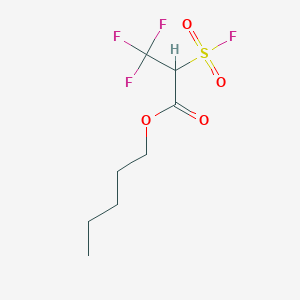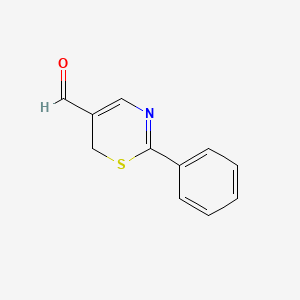![molecular formula C12H15Cl2NO2S B14474721 ({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid CAS No. 70629-22-0](/img/structure/B14474721.png)
({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid is a compound known for its significant role in medicinal chemistry, particularly as a metabolite of the anticancer agent chlorambucil. This compound, often referred to as phenylacetic acid mustard, exhibits high antitumor activity and has been extensively studied for its chemical properties and biological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid typically involves the protection of 4-aminobenzoic acid through methyl esterification, followed by the addition of two 2-hydroxyethyl groups using ethylene oxide . The intermediate product is then subjected to further reactions to introduce the bis(2-chloroethyl)amino group, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale-up, yield, and purity.
化学反応の分析
Types of Reactions
{4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid undergoes several types of chemical reactions, including:
Hydrolysis: The compound is hydrolytically stable but can undergo hydrolysis under certain conditions.
Nucleophilic Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, forming various adducts with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as 2’-deoxyribonucleosides, which react with the compound to form various products.
Hydrolytic Agents: Conditions that promote hydrolysis, such as acidic or basic environments.
Major Products Formed
The major products formed from the reactions of {4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid include various nucleoside adducts and hydrolysis products .
科学的研究の応用
{4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid has several scientific research applications:
作用機序
The mechanism of action of {4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid involves the formation of an aziridinium ion intermediate through an intramolecular attack by the unprotonated nitrogen. This intermediate then reacts with external nucleophiles, such as DNA bases, leading to the formation of covalent adducts. These adducts can cause DNA cross-linking, resulting in cytotoxic and mutagenic effects .
類似化合物との比較
Similar Compounds
Chlorambucil: The parent compound from which {4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid is derived.
Melphalan: Another nitrogen mustard with similar anticancer properties.
Phenylacetic Acid Mustard: A closely related compound with similar reactivity and biological effects.
Uniqueness
{4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid is unique due to its specific structure, which allows it to form stable aziridinium ion intermediates and react with nucleophiles in a controlled manner. This stability and reactivity make it a valuable compound for studying the mechanisms of action of nitrogen mustards and their potential therapeutic applications .
特性
CAS番号 |
70629-22-0 |
|---|---|
分子式 |
C12H15Cl2NO2S |
分子量 |
308.2 g/mol |
IUPAC名 |
2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-5-7-15(8-6-14)10-1-3-11(4-2-10)18-9-12(16)17/h1-4H,5-9H2,(H,16,17) |
InChIキー |
QXXXYCVOJSTZFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



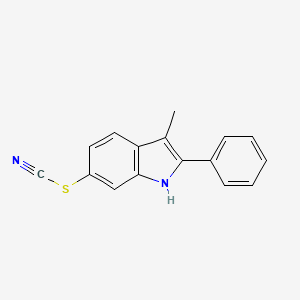
![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)

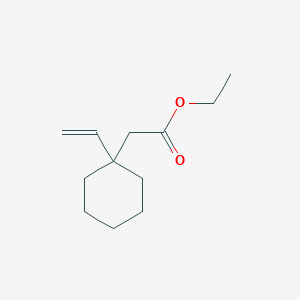
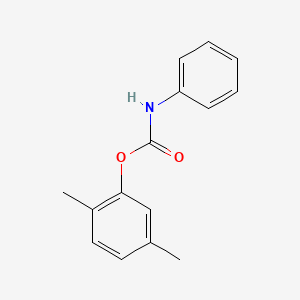
oxidanium tetrafluoroborate](/img/structure/B14474672.png)
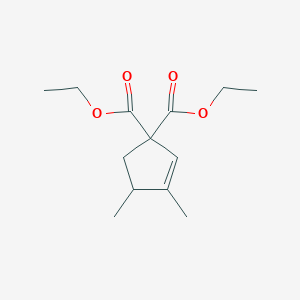
![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)

